molecular formula C16H17ClN4O3 B2741434 2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034578-32-8

2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2741434
CAS No.: 2034578-32-8
M. Wt: 348.79
InChI Key: HAXUKVGOWMYKID-UHFFFAOYSA-N
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Description

2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by its intricate structure, involving pyridazine and piperidine rings, and a chloropyridine moiety

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically starts with the chlorination of a pyridine derivative to form the 3-chloropyridine-4-yl intermediate. This intermediate then undergoes an etherification reaction with a piperidine derivative to attach the piperidine ring. Subsequent steps involve the formation of the oxoethyl bridge, followed by the introduction of the pyridazine ring through a cyclization reaction. Specific catalysts and solvents are often used to optimize each reaction step.

  • Industrial Production Methods: Industrial production methods involve the scale-up of the synthetic route, focusing on optimizing yields and reducing production costs. Techniques such as continuous flow reactors may be employed to ensure consistent reaction conditions and high efficiency.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions, including:

    • Oxidation: Potential for oxidative transformations, particularly on the piperidine or pyridazine rings.

    • Reduction: Possible reduction of the oxoethyl group to form hydroxyl derivatives.

    • Substitution: Various nucleophilic substitution reactions could occur, particularly on the chloropyridine moiety.

  • Common Reagents and Conditions:

    • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

    • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    • Substitution: Utilizing nucleophiles like amines or thiols to replace the chlorine atom in the chloropyridine ring.

  • Major Products Formed:

    • Oxidation reactions might yield pyridazine N-oxide derivatives.

    • Reduction could lead to hydroxyethyl-pyridazin-3(2H)-one analogs.

    • Substitution would result in various substituted pyridazin-3(2H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

  • In Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for chemical synthesis.

  • In Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

  • In Medicine: It shows potential as a lead compound in the development of drugs for treating diseases like cancer and neurological disorders, given its structural resemblance to known bioactive molecules.

  • In Industry: Used as a precursor for manufacturing advanced materials and agrochemicals, highlighting its versatility in industrial applications.

Comparison with Similar Compounds

  • Pyridazine derivatives

  • Piperidine derivatives

  • Chloropyridine-based molecules

  • Oxoethyl-linked heterocycles

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Properties

IUPAC Name

2-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-13-10-18-7-3-14(13)24-12-4-8-20(9-5-12)16(23)11-21-15(22)2-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXUKVGOWMYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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